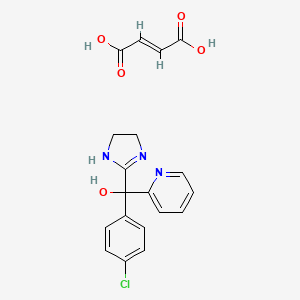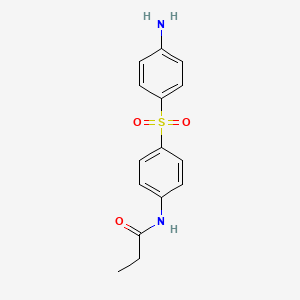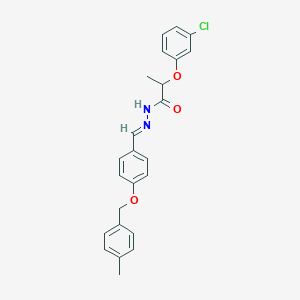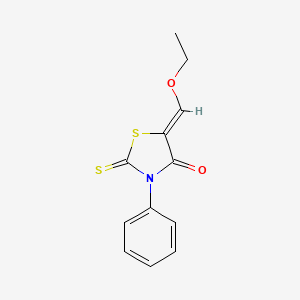
n,n-Di(propan-2-yl)oct-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Di(propan-2-yl)oct-2-yn-1-amine: is an organic compound characterized by its unique structure, which includes an octyne backbone with two isopropyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Di(propan-2-yl)oct-2-yn-1-amine typically involves the following steps:
-
Alkyne Formation: : The initial step involves the formation of an octyne backbone. This can be achieved through the coupling of appropriate alkyl halides with terminal alkynes using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
-
Amine Introduction: : The introduction of the amine group is usually done through nucleophilic substitution reactions. An example is the reaction of an octyne derivative with an amine source, such as isopropylamine, under basic conditions.
-
Isopropylation: : The final step involves the isopropylation of the nitrogen atom. This can be achieved by reacting the intermediate amine with isopropyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the coupling and substitution reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
n,n-Di(propan-2-yl)oct-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
n,n-Di(propan-2-yl)oct-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n,n-Di(propan-2-yl)oct-2-yn-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparaison Avec Des Composés Similaires
Similar Compounds
n,n-Di(propan-2-yl)oct-2-yn-1-amine: can be compared with other alkynyl amines such as:
Uniqueness
The uniqueness of this compound lies in its longer carbon chain, which can influence its physical properties and reactivity. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
6332-62-3 |
|---|---|
Formule moléculaire |
C14H27N |
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
N,N-di(propan-2-yl)oct-2-yn-1-amine |
InChI |
InChI=1S/C14H27N/c1-6-7-8-9-10-11-12-15(13(2)3)14(4)5/h13-14H,6-9,12H2,1-5H3 |
Clé InChI |
CRGAHVBZGPKPKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCN(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)
![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12007560.png)
![(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)

![1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007573.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007580.png)


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12007604.png)

